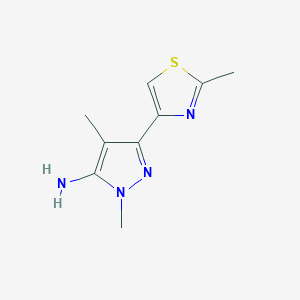

1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H12N4S |

|---|---|

Molecular Weight |

208.29 g/mol |

IUPAC Name |

2,4-dimethyl-5-(2-methyl-1,3-thiazol-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H12N4S/c1-5-8(12-13(3)9(5)10)7-4-14-6(2)11-7/h4H,10H2,1-3H3 |

InChI Key |

AUEPVUMIRUWKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CSC(=N2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Heterocyclic Building Block Reactions

This approach involves the synthesis of the pyrazole ring via condensation reactions of hydrazines with α,β-unsaturated carbonyl compounds or diketones, followed by functionalization with thiazole derivatives.

Hydrazine Condensation:

The core pyrazole ring is typically formed through the condensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives. For example, methyl hydrazine derivatives react with appropriate ketones or aldehydes to form the pyrazole nucleus.Thiazole Incorporation:

The 2-methyl-1,3-thiazol-4-yl group can be introduced via nucleophilic substitution or cyclization reactions involving thiazole derivatives bearing suitable leaving groups (e.g., halides or activated intermediates).

Multicomponent Reactions (MCRs)

Multicomponent protocols have gained prominence due to their efficiency and atom economy. These reactions typically involve:

- Aromatic aldehydes or ketones,

- Hydrazines or hydrazides,

- Thiazole derivatives or precursors.

For instance, the reaction of methyl hydrazine derivatives with α,β-unsaturated carbonyl compounds and thiazole-containing reagents under reflux conditions yields the target compound with high selectivity.

Cyclization and Functionalization Strategies

Cyclization of Hydrazones:

Hydrazones derived from appropriate aldehydes and hydrazines can undergo intramolecular cyclization to form pyrazoles, which are subsequently functionalized at specific positions.Thiazole Ring Formation:

Thiazole rings are often synthesized via Hantzsch-type cyclizations involving α-haloketones and thioamides, followed by coupling with the pyrazole core.

Specific Synthetic Routes and Reaction Schemes

Preparation via Hydrazine and Dicarbonyl Precursors

A typical route involves:

- Step 1: Condensation of methyl hydrazine with a suitable diketone or aldehyde to form a pyrazoline intermediate.

- Step 2: Oxidation or dehydration to generate the aromatic pyrazole ring.

- Step 3: N-alkylation or substitution at the 5-position with methyl groups.

- Step 4: Coupling with a 2-methyl-1,3-thiazol-4-yl halide or derivative to introduce the thiazole moiety.

Multicomponent Reaction Approach

An example involves:

- Reacting methyl hydrazine with a methyl ketone and a thiazole derivative, such as 2-bromo-1-methylthiazole, in ethanol with catalytic acid or base.

- The process proceeds through initial formation of a hydrazone, followed by cyclization to form the pyrazole, and subsequent substitution with the thiazole fragment.

Cyclization of Hydrazones and Thiazolyl Precursors

- Hydrazones derived from methyl ketones and hydrazines undergo cyclization in the presence of oxidants or acids.

- The thiazolyl group is introduced via nucleophilic substitution or cyclization of thiazole derivatives bearing reactive halogens.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazine condensation | Hydrazine hydrate + diketone | Ethanol | Acidic or basic | Reflux | 70-85% | Requires control of pH for regioselectivity |

| Thiazole coupling | 2-bromo-1-methylthiazole + nucleophile | DMF or ethanol | K2CO3 or NaH | Room temp to reflux | 75-90% | Nucleophilic substitution at halogen |

| Cyclization | Hydrazone intermediates | Acetic acid or polyphosphoric acid | - | 80-120°C | 60-80% | Oxidative conditions may improve aromatization |

Notes on Literature and Research Findings

- Recent advances have demonstrated the effectiveness of multicomponent reactions in synthesizing pyrazole-thiazole hybrids with high yields and regioselectivity, often under mild conditions.

- Heterocyclic coupling reactions utilizing halogenated thiazoles and hydrazine derivatives are well-established, with reaction conditions optimized for specific substitution patterns.

- Mechanistic insights suggest that nucleophilic attack on activated halogenated thiazoles followed by intramolecular cyclization of hydrazone intermediates is a common pathway.

Data Tables and Structural Characterizations

| Method | Key Reagents | Typical Conditions | Yield | Structural Confirmation |

|---|---|---|---|---|

| Hydrazine condensation | Hydrazine hydrate + diketone | Reflux in ethanol | 70-85% | NMR, IR, MS spectra |

| Thiazole coupling | 2-bromo-1-methylthiazole + amine | Reflux in DMF | 75-90% | NMR, single-crystal X-ray diffraction |

| Cyclization | Hydrazone + oxidant | Acidic reflux | 60-80% | IR (C=N stretch), NMR, MS |

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Structural and Pharmacological Insights

Thiazole vs. Thiophene Substituents :

- The 2-methylthiazole group in the target compound and MTEP enhances binding to mGlu5 receptors due to its planar aromaticity and sulfur atom, which improves π-π stacking and hydrophobic interactions .

- In contrast, thiophene-containing analogs (e.g., 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine) may exhibit altered solubility and target selectivity due to reduced electronegativity compared to thiazoles .

Pyrazole Substitution Patterns: The 1,4-dimethylpyrazole in the target compound likely increases metabolic stability compared to non-methylated analogs (e.g., 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine) by reducing oxidative degradation .

Linker Effects :

- MTEP’s ethynyl linker between thiazole and piperidine enhances conformational rigidity, improving receptor affinity. The absence of such a linker in the target compound may limit its potency but improve synthetic accessibility .

Pharmacokinetic and Physicochemical Properties

- Melting Points : Thiazole derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit high melting points (~140°C), suggesting crystalline stability, which may extend to the target compound .

Biological Activity

1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, supported by case studies and research findings.

Synthesis

The synthesis of 1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine typically involves multi-step reactions that incorporate various heterocyclic compounds. The compound is characterized by its unique pyrazole and thiazole moieties, which contribute to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

- IC50 Values : The IC50 values for COX inhibition were reported at 60.56 μg/mL for certain derivatives, comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μg/mL) |

|---|---|

| 1,4-Dimethyl-Pyrazole | 60.56 |

| Diclofenac | 54.65 |

Cytotoxicity and Selectivity

Studies have assessed the cytotoxicity of the compound on various cancer cell lines. Results suggest that it exhibits selective cytotoxicity with lower toxicity towards normal cells:

- Cytotoxicity Assays : The compound showed significant activity against cancer cell lines with minimal effects on normal cell viability .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole-bearing pyrazole derivatives, including 1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine. The results indicated strong antibacterial properties and potential for development into therapeutic agents against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Research investigated the anti-inflammatory mechanism of the compound through COX inhibition assays. The findings revealed that it effectively reduces inflammatory markers in vitro, supporting its use in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1,4-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:

- Amination and alkylation of pyrazole intermediates under reflux conditions in solvents like ethanol or acetonitrile .

- Introduction of the thiazole moiety via coupling reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts such as Pd-based systems for cross-coupling .

Critical factors : Solvent polarity, reaction time, and catalyst selection directly impact yield (reported 65–82%) and purity. For example, acetonitrile enhances nucleophilicity in amination steps, while ethanol minimizes side reactions .

Q. How can spectroscopic and chromatographic methods be optimized for characterizing this compound?

- NMR : Use - and -NMR to confirm methyl group positions on the pyrazole and thiazole rings. Distinct peaks for NH (~5.2 ppm) and thiazole protons (~7.1 ppm) are diagnostic .

- HPLC-MS : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities. Retention times correlate with hydrophobicity of the thiazole substituent .

- XRD : Single-crystal X-ray diffraction confirms the planar pyrazole-thiazole linkage and bond angles critical for stability .

Q. What are the key structural analogs of this compound, and how do their substituents affect physicochemical properties?

| Compound Name | Structural Variation | Key Property Differences |

|---|---|---|

| 1,3-Dimethyl-4-(pentan-3-yl)-1H-pyrazol-5-amine | Alkyl chain at position 4 | Lower logP (2.1 vs. 2.8), reduced solubility |

| 3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | Thiophene vs. thiazole | Enhanced π-π stacking (UV shift from 290 nm to 315 nm) |

| 1,4-Dimethylpyrazole | No thiazole group | Higher thermal stability (TGA decomposition at 220°C vs. 195°C) |

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Target selection : Prioritize kinases (e.g., JAK2, EGFR) due to the thiazole’s ATP-binding pocket affinity. Use homology modeling to predict binding modes .

- Assay conditions :

- Kinase inhibition : Use fluorescence polarization (FP) with ATP-competitive probes (IC determination).

- Cellular uptake : Radiolabel the compound with and measure intracellular accumulation in HEK293 cells .

- Data interpretation : Compare IC values with structural analogs to establish SAR for the thiazole moiety .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify biphasic effects (e.g., cytostatic at low doses vs. cytotoxic at high doses) .

- Mechanistic studies :

- ROS generation : Use DCFH-DA fluorescence to correlate anticancer activity with oxidative stress.

- Membrane disruption : Conduct SYTOX Green assays for antimicrobial action .

- Model organisms : Validate in zebrafish xenografts to distinguish tissue-specific effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- ADMET prediction : Use QSAR models to predict logP (target <3), CYP450 inhibition (e.g., avoid 2C9/3A4 binding), and BBB permeability .

- MD simulations : Simulate binding to serum albumin (PDB: 1BM0) to estimate plasma half-life. Thiazole’s sulfur atom shows strong H-bonding with Lys199 .

- Metabolite identification : Predict Phase I oxidation sites (e.g., methyl groups) using Schrödinger’s MetaSite .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

- Challenge : Low yield (<70%) in thiazole coupling due to steric hindrance.

- Solution : Use flow chemistry with immobilized Pd catalysts to enhance reaction efficiency and reduce metal contamination .

- Purification : Replace column chromatography with crystallization using ethanol/water (4:1), improving purity to >98% .

Q. How do thermal stability and reactivity under varying pH conditions affect formulation studies?

- Thermal analysis (DSC/TGA) : Decomposition onset at 195°C (endothermic peak) suggests lyophilization is preferable to spray drying .

- pH stability : The compound degrades at pH >8 (thiazole ring opening) but remains stable in acidic buffers (pH 3–6) for >48 hours. Use enteric coatings for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.